1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a thiazolylidene moiety, and a pyrrolidine carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)biguanide hydrochloride: This compound shares the chloro-fluorophenyl group but differs in its overall structure and functional groups.
(1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol: Another compound with a similar phenyl group but different functional groups and applications.
1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound also contains the chloro-fluorophenyl group but has a different core structure and reactivity.
Uniqueness
1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C15H13ClFN3O2S |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H13ClFN3O2S/c1-8-7-23-15(18-8)19-14(22)9-4-13(21)20(6-9)10-2-3-12(17)11(16)5-10/h2-3,5,7,9H,4,6H2,1H3,(H,18,19,22) |
InChI Key |
KTBMNGDQWGRETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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